Gallium selenide (Ga2Se3) - 12024-24-7

Gallium selenide (Ga2Se3)

Catalog Number: EVT-315057
CAS Number: 12024-24-7
Molecular Formula: GaSe
Molecular Weight: 148.69 g/mol
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Product Introduction

Description

Gallium Selenide (Ga2Se3) is a III-VI chalcogenide semiconductor material. [, ] It is characterized by the intrinsic ordering of cation vacancies into one-dimensional chains. [] This unique structural feature leads to the formation of a one-dimensional electronic band at the valence band maximum (VBM). [] Ga2Se3 has garnered interest in various scientific fields due to its electronic properties and potential applications in electronic devices.

Synthesis Analysis
  • Metal-Organic Vapor Phase Epitaxy (MOVPE): This method utilizes metal-organic precursors and is highlighted in the synthesis of cubic Ga2Se3 thin films. [] The study emphasizes the importance of precursor selection, reporting that trimethylgallium (TMGa) reacts prematurely with H2Se, leading to partially epitaxial films. [] Superior film quality was achieved using TMGa with ditertiarybutylselenide under steady-state flow conditions. [] The choice of substrate significantly impacts the growth process. For instance, GaAs proved unsuitable due to detrimental interface reactions, resulting in poorly adhered films. []
Molecular Structure Analysis
  • Vacancy Ordering: A defining characteristic of Ga2Se3 is the intrinsic ordering of cation vacancies into one-dimensional chains. [] This vacancy ordering plays a crucial role in shaping the electronic band structure, leading to the formation of a one-dimensional band at the VBM. []
  • Bond Length: Extended X-ray absorption fine structure (EXAFS) analysis determined the Se-Ga bond length to be 2.34 Å. [] This information provides insights into the atomic arrangement and bonding characteristics within the material.
  • Surface Structure: Low-energy electron diffraction (LEED) analysis revealed the presence of nanometer-scale (111) facets on the Ga2Se3 surface. [] This observation aligns with previous scanning tunneling microscopy (STM) findings, further elucidating the surface morphology of the material.
Physical and Chemical Properties Analysis
  • Electronic Properties: Angle-resolved photoemission spectroscopy (ARPES) analysis revealed that the electronic states at the VBM of Ga2Se3 exhibit no dispersion perpendicular to the vacancy chains, consistent with the presence of a one-dimensional electronic state. [] This finding highlights the unique electronic band structure arising from its vacancy ordering.
Applications
  • Electronic Devices: The unique electronic band structure of Ga2Se3, characterized by the one-dimensional electronic state at the VBM, makes it a potential candidate for use in electronic devices. [] This property could be exploited in the development of novel transistors, sensors, and other electronic components.
  • Heterostructures: The study exploring the interface reactions between Ga2Se3 and GaAs highlights its potential for forming heterostructures with other materials. [] Such heterostructures can exhibit novel properties and functionalities not present in the individual components, opening avenues for developing advanced electronic and optoelectronic devices.

Indium Selenide (In2Se3)

  • Relevance: Indium selenide is structurally similar to Gallium selenide, with indium replacing gallium. The paper "Interface reconstruction in the Ga2Se3/GaAs(100) and In2Se3/InAs(100) nanoheterostructures" [] specifically investigates the interface reconstruction in nanoheterostructures formed by both compounds, highlighting their comparable structural properties and interactions with III-V semiconductors.

Gallium Arsenide (GaAs)

  • Relevance: Gallium arsenide serves as a substrate material for growing Gallium selenide thin films using metal-organic vapor phase epitaxy (MOVPE) []. Additionally, research indicates that Gallium arsenide can participate in exchange reactions with Gallium selenide precursors during the growth process, impacting the quality of the resulting Gallium selenide films []. The "Nanolayer of the A2IIIB3VI(111) phase with ordered cation vacancies on GaAs(111) and InAs(111)" study also highlights the interaction between these compounds [].

Indium Arsenide (InAs)

  • Relevance: Similar to Gallium arsenide, Indium arsenide serves as a substrate for growing related chalcogenide thin films []. The study on nanolayers with ordered cation vacancies specifically investigates its interaction with a phase similar to Gallium selenide, indicating their potential for forming heterostructures [].

Aluminum Selenide (Al2Se3)

    Gallium Phosphide (GaP)

    • Relevance: Research shows that Gallium phosphide, similar to Gallium arsenide, can be used as a substrate material for growing Gallium selenide thin films using MOVPE []. Its close relationship to Gallium arsenide and its successful use as a substrate highlight the potential of various III-V semiconductors in Gallium selenide thin film fabrication.

    Properties

    CAS Number

    12024-24-7

    Product Name

    Gallium selenide (Ga2Se3)

    IUPAC Name

    gallium;selenium

    Molecular Formula

    GaSe

    Molecular Weight

    148.69 g/mol

    InChI

    InChI=1S/Ga.Se

    InChI Key

    QNWMNMIVDYETIG-UHFFFAOYSA-N

    SMILES

    [Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2]

    Canonical SMILES

    [Ga].[Se]

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